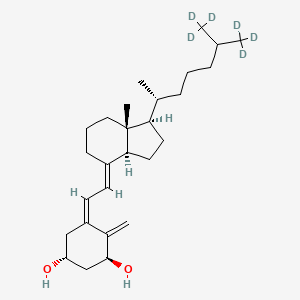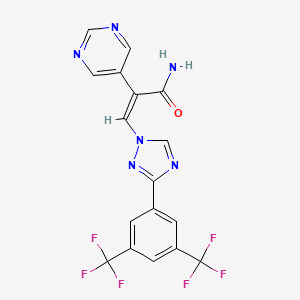
Acide 4-(1-amino-1-carboxypropyl)benzoïque
Vue d'ensemble
Description
Il est plus puissant que le (RS)-MCPG et a été largement utilisé dans la recherche en neurosciences pour étudier les fonctions des récepteurs métabotropiques du glutamate .
Préparation Méthodes
Voies de synthèse et conditions réactionnelles
La synthèse de l'E4CPG implique la réaction de la 4-carboxyphénylglycine avec l'iodure d'éthyle en conditions basiques. La réaction se déroule généralement par la formation d'un intermédiaire, qui est ensuite hydrolysé pour donner le produit final .
Méthodes de production industrielle
La production industrielle de l'E4CPG suit une voie de synthèse similaire mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .
Applications De Recherche Scientifique
E4CPG has several scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of metabotropic glutamate receptors.
Biology: Helps in understanding the role of metabotropic glutamate receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as epilepsy and chronic pain.
Industry: Used in the development of new drugs targeting metabotropic glutamate receptors
Mécanisme D'action
Pharmacokinetics
. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1-Amino-1-carboxypropyl)benzoic acid. For instance, the pH of the environment can affect the ionization state of the carboxylic acid group, potentially influencing its reactivity . Additionally, factors such as temperature and the presence of other molecules could also affect its stability and interactions with its target receptors.
Analyse Biochimique
Biochemical Properties
4-(1-Amino-1-carboxypropyl)benzoic acid interacts with metabotropic glutamate receptors, specifically Group I/Group II . These receptors are a type of glutamate receptor that are less well understood than their ionotropic counterparts. They are involved in a variety of physiological processes, including modulation of neurotransmission .
Cellular Effects
In cellular processes, 4-(1-Amino-1-carboxypropyl)benzoic acid has been shown to inhibit the enhancement of postsynaptic currents (IPSC) in single synapse mechanisms .
Molecular Mechanism
At the molecular level, 4-(1-Amino-1-carboxypropyl)benzoic acid acts at rat cortical metabotropic glutamate receptors with a KB value of 0.367 mM . This indicates that it has a high affinity for these receptors and is likely to exert its effects by binding to them .
Dosage Effects in Animal Models
In animal models, 4-(1-Amino-1-carboxypropyl)benzoic acid has been shown to significantly inhibit nociception induced by glutamate injection . The maximal inhibition values for the antinociceptive action of this compound in glutamate-induced nociception were 48% (intraplantar), 49% (intrathecal) and 40% (intracerebroventricular) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E4CPG involves the reaction of 4-carboxyphenylglycine with ethyl iodide under basic conditions. The reaction typically proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of E4CPG follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types de réactions
L'E4CPG subit diverses réactions chimiques, notamment :
Oxydation : L'E4CPG peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : La réduction de l'E4CPG peut donner les alcools correspondants.
Substitution : L'E4CPG peut subir des réactions de substitution nucléophile, où le groupe éthyle peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de recherche scientifique
L'E4CPG a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les relations structure-activité des récepteurs métabotropiques du glutamate.
Biologie : Aide à comprendre le rôle des récepteurs métabotropiques du glutamate dans divers processus biologiques.
Médecine : En cours d'investigation pour ses effets thérapeutiques potentiels dans les troubles neurologiques tels que l'épilepsie et la douleur chronique.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs métabotropiques du glutamate
Mécanisme d'action
L'E4CPG agit comme un antagoniste des récepteurs métabotropiques du glutamate de groupe I et II. Il inhibe l'activité de ces récepteurs en se liant à leurs sites actifs, empêchant la liaison du ligand naturel, le glutamate. Cette inhibition entraîne une diminution des voies de signalisation en aval, qui sont impliquées dans divers processus physiologiques tels que la transmission synaptique et la plasticité .
Comparaison Avec Des Composés Similaires
Composés similaires
- (RS)-MCPG
- LY341495
- MPEP
- CPCCOEt
Unicité
L'E4CPG est unique en raison de sa puissance supérieure par rapport au (RS)-MCPG. Il a un spectre d'activité plus large, affectant à la fois les récepteurs métabotropiques du glutamate de groupe I et II, ce qui en fait un outil précieux dans la recherche en neurosciences .
Propriétés
IUPAC Name |
4-(1-amino-1-carboxypropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-11(12,10(15)16)8-5-3-7(4-6-8)9(13)14/h3-6H,2,12H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEFWRHRHFRLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




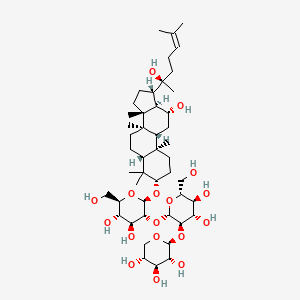
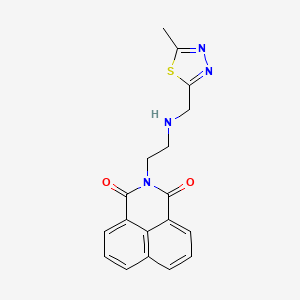
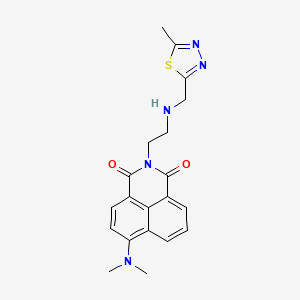


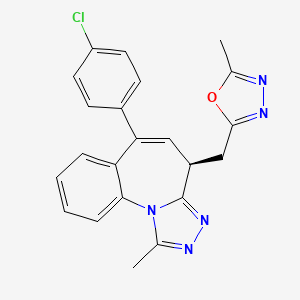
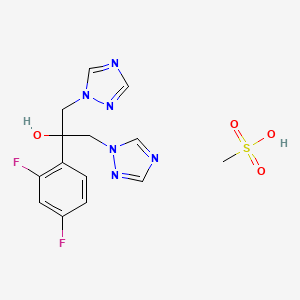

![(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B1139320.png)

